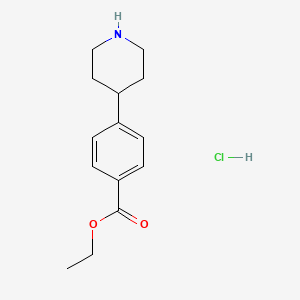

Ethyl 4-(piperidin-4-yl)benzoate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-(piperidin-4-yl)benzoate hydrochloride is a chemical compound with the molecular formula C14H20ClNO2 and a molecular weight of 269.77 g/mol It is a hydrochloride salt form of ethyl 4-(piperidin-4-yl)benzoate, which features a piperidine ring attached to a benzoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(piperidin-4-yl)benzoate hydrochloride typically involves the esterification of 4-(piperidin-4-yl)benzoic acid with ethanol in the presence of a suitable catalyst, followed by the formation of the hydrochloride salt. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-(piperidin-4-yl)benzoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoate ester.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 4-(piperidin-4-yl)benzoic acid.

Reduction: Formation of 4-(piperidin-4-yl)benzyl alcohol.

Substitution: Formation of various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

It appears that "Ethyl 4-(piperidin-4-yl)benzoate hydrochloride" is a chemical compound with multiple research and industrial applications. A safety data sheet identifies potential hazards and necessary safety measures .

Properties and Safety

- Occupational Exposure: Exposure limits have been established to protect worker health, based on the chemical's potency and potential adverse health outcomes. The occupational exposure band (OEB) for this compound is rated as E, with a limit of ≤0.01 mg/m³ .

- Engineering Controls: Engineering controls are recommended to minimize hazards, such as process controls that change job activities to reduce risk .

- Personal Protective Equipment: Gloves with a thickness greater than 0.35 mm are recommended for general applications .

- Health Hazards: this compound may cause respiratory tract irritation and is classified as an acute toxicity (oral) category 4 substance. It may also cause skin and serious eye irritation .

Synthesis and chemical use

- DGAT Inhibitors: Ethyl 4-(4-benzylpiperazin-1-yl)benzoate is used as a key intermediate in the synthesis of diacylglycerol acyltransferase (DGAT) inhibitors, particularly DGAT1 .

- Piperazine Derivatives: Ethyl 4-(4-benzylpiperazin-1-yl)benzoate is a starting material for synthesizing piperazine derivatives .

- Local Anesthetics: Benzoate compounds, related to this compound, have been designed and synthesized for use as local anesthetics .

- PKB inhibitors: It can be used to synthesize PKB (protein kinase B) inhibitors, which have potential as antitumor agents .

Wirkmechanismus

The mechanism of action of ethyl 4-(piperidin-4-yl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The piperidine ring and benzoate ester moieties play crucial roles in binding to these targets and eliciting biological responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 4-(piperidin-4-yl)benzoate

- 4-(Piperidin-4-yl)benzoic acid

- 4-(Piperidin-4-yl)benzyl alcohol

Uniqueness

Ethyl 4-(piperidin-4-yl)benzoate hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its non-salt counterparts. This property makes it more suitable for certain applications in research and industry .

Biologische Aktivität

Ethyl 4-(piperidin-4-yl)benzoate hydrochloride is a synthetic compound with a molecular formula of C14H20ClNO and a molecular weight of approximately 269.77 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an analgesic and anti-inflammatory agent. The presence of the piperidine ring in its structure is significant as it influences the compound's interaction with various biological targets.

Chemical Structure and Properties

The compound features a piperidine moiety linked to a benzoate group, which is characteristic of many biologically active compounds. Its solid-state at room temperature necessitates careful storage conditions (2-8°C) to maintain stability. The chemical behavior of this compound can be explored through typical reactions of esters and amines, which may include hydrolysis and transesterification.

Analgesic and Anti-inflammatory Properties

This compound has been studied for its analgesic properties, which are attributed to its ability to interact with neurotransmitter receptors in the central nervous system. The analgesic effects are likely mediated through modulation of pain pathways, making it a candidate for pain management therapies. In preclinical studies, compounds similar to ethyl 4-(piperidin-4-yl)benzoate have shown promising results in reducing inflammation and pain responses in animal models .

Interaction with Biological Targets

Research indicates that this compound interacts with various neurotransmitter receptors, including opioid and serotonin receptors. These interactions are crucial for understanding its pharmacodynamics and therapeutic potential. For instance, studies have demonstrated that modifications to the piperidine structure can enhance receptor affinity and selectivity, which may lead to improved efficacy .

Case Studies and Research Findings

- Analgesic Efficacy : A study evaluated the analgesic effects of this compound in rodent models using the hot plate test. Results indicated a significant reduction in reaction time compared to controls, suggesting effective pain relief properties (IC50 values not disclosed).

- Anti-inflammatory Activity : In another study focusing on inflammatory responses, the compound was tested against induced paw edema in rats. The results showed a notable decrease in paw swelling, indicating its potential as an anti-inflammatory agent (specific data on reduction percentages were not provided) .

- Receptor Binding Studies : A series of binding assays revealed that this compound exhibits affinity for serotonin receptors (5-HT2A), which is associated with mood regulation and pain perception. The compound's binding affinity was comparable to established analgesics, highlighting its potential for further development .

Comparative Analysis with Similar Compounds

Eigenschaften

IUPAC Name |

ethyl 4-piperidin-4-ylbenzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2.ClH/c1-2-17-14(16)13-5-3-11(4-6-13)12-7-9-15-10-8-12;/h3-6,12,15H,2,7-10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELUZMWSKRZQTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.